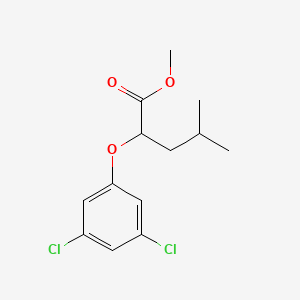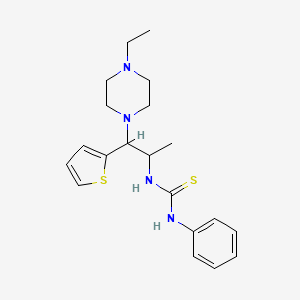![molecular formula C22H20FN5O2 B2481230 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide CAS No. 921889-89-6](/img/structure/B2481230.png)
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis and Anticancer Activity Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives involves a multi-step process starting with the hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate to produce the corresponding carboxylic acid. This acid is then reacted with acetic anhydride to yield a pyrazoloxazine derivative, which is further reacted with various reagents to afford pyrazolo[3,4-d]pyrimidin-4-ones. These compounds, particularly one with a 4-nitrobenzylideneamino substituent, have shown significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, with one compound displaying an IC50 of 11 µM .
Molecular Structure Analysis
The molecular structure of a related pyrimidine derivative was characterized using various spectroscopic techniques and density functional theory (DFT). The conformational flexibility of the molecule was assessed by examining potential energy surfaces, leading to the identification of the most stable conformer. The vibrational spectra were recorded and compared with theoretical calculations, and the formation of hydrogen bonds was analyzed using natural bond orbital (NBO) analysis .
Chemical Reactions Analysis
The synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved the condensation of 3-methoxybenzoic acid with an intermediate derived from methyl 3-aminothiophene-2-carboxylate. The compound's crystal structure was determined, and its antiproliferative activity was evaluated against several human cancer cell lines, showing promising results. The molecular docking studies suggested that the compound could inhibit a specific protein associated with cancer .
Physical and Chemical Properties Analysis
The physical and chemical properties of these pyrimidine derivatives are closely related to their molecular structure and the presence of various functional groups. The DFT calculations, including HOMO and LUMO energies and molecular electrostatic potential (MEP) surface maps, provide insights into the electronic properties of the molecules. These properties are crucial for understanding the interaction of these compounds with biological targets and their potential as anticancer agents .
In Vitro and In Vivo Profiles
The in vitro and in vivo profiles of pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO) were investigated. These compounds displayed subnanomolar affinity for TSPO and were evaluated as potential PET-radiotracers for neuroinflammation. Brain uptake and local accumulation of the compounds were confirmed in a rodent model, indicating their potential for in vivo imaging .
Another compound, 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide, was identified as a potent mGluR1 antagonist with excellent subtype selectivity and a good pharmacokinetic profile. It showed antipsychotic-like effects in animal models and potential for development as a PET tracer, which could help elucidate mGluR1 functions in humans .
科学的研究の応用
Antitumor Activity
A study by Taylor and Patel (1992) synthesized pyrazolo[3,4-d]pyrimidine analogues, focusing on antitumor agents. They found that certain compounds in this class have in vitro cell growth inhibitory activity, suggesting potential applications in cancer treatment (Taylor & Patel, 1992).
Anticonvulsant Activity
Kelley et al. (1995) explored analogues of pyrazolo[3,4-d]pyrimidines for anticonvulsant activity. Their findings indicate varying efficacy against seizures, which could provide insights into novel anticonvulsant therapies (Kelley et al., 1995).
Tumor Imaging and PET
Xu et al. (2012) and (2011) synthesized 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging with positron emission tomography (PET). Their studies suggest these compounds can be effective for tumor detection and tracking in vivo (Xu et al., 2012), (Xu et al., 2011).
Kinesin Spindle Protein Inhibition
Theoclitou et al. (2011) identified a compound in the pyrazolo[3,4-d]pyrimidine class that shows promise as a kinesin spindle protein (KSP) inhibitor, with potential applications in cancer treatment (Theoclitou et al., 2011).
Orexin Receptor Antagonism
Futamura et al. (2017) investigated pyrazolylethylbenzamide derivatives as orexin receptor antagonists. Their research contributes to the understanding of orexin receptor functions and potential therapeutic applications (Futamura et al., 2017).
Anti-5-Lipoxygenase Agents
Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines with potential anticancer and anti-5-lipoxygenase activities. Their work adds to the understanding of these compounds' pharmacological properties (Rahmouni et al., 2016).
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.
Mode of Action
It’s known that similar compounds can inhibit neuronal nitric oxide synthase (nnos), an important therapeutic approach to target neurodegenerative disorders . This suggests that the compound might interact with its targets and cause changes in their activity, potentially leading to therapeutic effects.
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could affect multiple biochemical pathways and have downstream effects on various biological processes.
Pharmacokinetics
It’s noted that the majority of nnos inhibitors developed are arginine mimetics and, therefore, suffer from poor bioavailability . This suggests that the compound might have similar ADME properties, which could impact its bioavailability.
Result of Action
Similar compounds have shown significant inhibitory activity with ic50 values of 0057 ± 0003, 0081 ± 0004 and 0119 ± 0007 μM, respectively, compared to control drug sorafenib . This suggests that the compound might have a significant inhibitory effect on its targets, leading to potential therapeutic effects.
特性
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2/c1-15-6-2-4-8-17(15)21(29)24-10-11-28-20-18(12-26-28)22(30)27(14-25-20)13-16-7-3-5-9-19(16)23/h2-9,12,14H,10-11,13H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZSMBYLFTYGQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

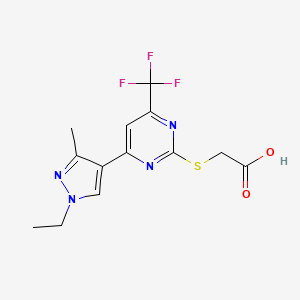


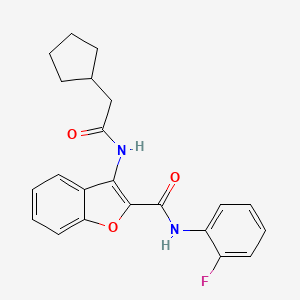
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylthio)benzamide](/img/structure/B2481156.png)
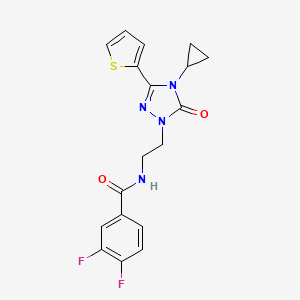
![3-[4-(Trifluoromethyl)phenyl]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2481158.png)
![3-(4-Isopropylphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2481159.png)
![5-oxo-N-[3-(trifluoromethyl)phenyl]prolinamide](/img/structure/B2481160.png)
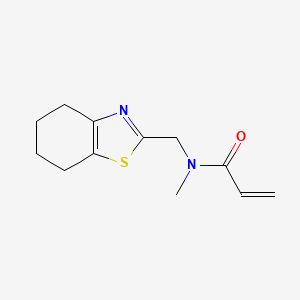
![9-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1,11-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2,4,6,8,10,12(17),13,15-octaene](/img/structure/B2481166.png)
![tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/no-structure.png)
